MK-0974, also known as telcagepant, is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. [] MK-0974 acts by blocking the CGRP receptor, thus inhibiting the vasodilatory and pro-inflammatory effects of CGRP. [, ] Although structurally similar to 1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, the precise role and classification of this specific compound in scientific research remains unclear from the provided information.
The synthesis of MK-0974 involves multiple steps, with a key reaction being the coupling of (3R, 6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one hydrochloride with 2-oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine using 1,1'-carbonyldiimidazole as a coupling reagent. [] This process yields the final compound, MK-0974. [] While the synthesis of 1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is not described in the provided texts, its structural similarity to MK-0974 suggests that a similar synthetic approach may be employed, potentially involving modifications to the starting materials or reaction conditions.
MK-0974 contains a (3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl moiety linked to a 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide group. [, ] The presence of fluorine atoms in the molecule contributes to its lipophilicity and metabolic stability. [] The specific molecular structure of 1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is not provided in the text, but its name suggests a similar core structure to MK-0974 with potential modifications in the substituents.
MK-0974 acts as a competitive antagonist at the CGRP receptor. [, ] This means that it binds to the receptor and prevents CGRP from binding and activating it. [, ] By blocking the CGRP receptor, MK-0974 inhibits the biological effects of CGRP, which are believed to contribute to migraine pathogenesis. [, ] While the mechanism of action for 1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is not specifically described, its structural similarity to MK-0974 suggests that it might also exhibit CGRP receptor antagonist activity.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: